8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

xanthine oxidase inhibition isbufylline structure–activity relationship

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a synthetic 8‑substituted xanthine derivative. Its purine‑2,6‑dione scaffold carries an N7‑isobutyl group that matches the structure of isbufylline and an N8‑(2‑ethylpiperidin‑1‑yl)methyl substituent that distinguishes it from simpler xanthines.

Molecular Formula C19H31N5O2
Molecular Weight 361.49
CAS No. 851941-63-4
Cat. No. B2739913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
CAS851941-63-4
Molecular FormulaC19H31N5O2
Molecular Weight361.49
Structural Identifiers
SMILESCCC1CCCCN1CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C19H31N5O2/c1-6-14-9-7-8-10-23(14)12-15-20-17-16(24(15)11-13(2)3)18(25)22(5)19(26)21(17)4/h13-14H,6-12H2,1-5H3
InChIKeyTZDQJGGASZQTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione (CAS 851941-63-4): Core Identity and Pharmacological Class


8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a synthetic 8‑substituted xanthine derivative. Its purine‑2,6‑dione scaffold carries an N7‑isobutyl group that matches the structure of isbufylline and an N8‑(2‑ethylpiperidin‑1‑yl)methyl substituent that distinguishes it from simpler xanthines [1]. The compound has been catalogued as a xanthine oxidase (XO) inhibitor, with a reported mixed‑type competitive Ki of 3.43 µM and an IC₅₀ of 4.51 µM against human XO [1]. The molecule therefore occupies a structural niche between classical phosphodiesterase‑targeted xanthines (e.g., isbufylline) and dedicated XO inhibitors such as allopurinol or febuxostat.

Why Isbufylline or Other 8‑Unsubstituted Xanthines Cannot Replace 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione in XO‑Focused Research


The parent compound isbufylline (1,3‑dimethyl‑7‑isobutylxanthine) is a phosphodiesterase inhibitor with documented antibronchospastic activity but no meaningful xanthine oxidase inhibition [1]. The introduction of a basic (2‑ethylpiperidin‑1‑yl)methyl group at the C8 position of the purine core installs a tertiary amine that can engage in additional hydrogen‑bond and hydrophobic contacts within the XO active site, as evidenced by the measurable Ki of 3.43 µM [2]. Consequently, a researcher requiring dual pharmacological readouts (e.g., simultaneous XO inhibition and PDE‑mediated effects) or a structure–activity relationship (SAR) probe for the C8 position cannot substitute isbufylline or other 8‑unsubstituted xanthines without losing the XO‑inhibitory component.

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione: Quantitative Differentiation Evidence Against Structural Analogs and Standard XO Inhibitors


Acquired Xanthine Oxidase Inhibition Relative to the 8‑Unsubstituted Parent Isbufylline

Isbufylline (1,3‑dimethyl‑7‑isobutylxanthine) is a phosphodiesterase inhibitor devoid of XO activity [1]. The C8‑(2‑ethylpiperidin‑1‑yl)methyl derivative obtained from isbufylline gains measurable XO inhibition, with a Ki of 3.43 µM and an IC₅₀ of 4.51 µM against human XO [2]. This represents a qualitative gain of function that cannot be achieved with the 8‑unsubstituted parent.

xanthine oxidase inhibition isbufylline structure–activity relationship

Potency Positioning Against First‑Line Xanthine Oxidase Inhibitors Allopurinol and Febuxostat

Under independent assay conditions, the target compound exhibits an XO IC₅₀ of 4.51 µM [1]. For context, allopurinol (a purine‑based suicide inhibitor) typically shows IC₅₀ values in the 2–10 µM range in cell‑free assays, whereas febuxostat (a non‑purine competitive inhibitor) achieves IC₅₀ values of 1–10 nM [2]. The target compound therefore resides in the same micromolar potency band as allopurinol but is substantially less potent than febuxostat, while bearing a distinct purine scaffold with a tertiary amine side chain not present in either comparator.

xanthine oxidase inhibitor allopurinol febuxostat IC50 comparison

Mixed‑Type Competitive Inhibition Mechanism as a Differentiating Feature

Kinetic characterisation reveals that the target compound acts as a mixed‑type competitive inhibitor of xanthine oxidase (Ki = 3.43 µM) [1]. In contrast, allopurinol is a suicide substrate that is converted to oxypurinol, which then acts as a tight‑binding competitive inhibitor, while febuxostat is a pure competitive inhibitor [2]. A mixed‑type mode implies that the compound can bind both the free enzyme and the enzyme–substrate complex, potentially offering a different resistance profile and a shallower structure–activity relationship for lead optimisation.

enzyme inhibition mechanism mixed-type inhibition allopurinol

Recommended Research and Procurement Scenarios for 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione


SAR Exploration of C8‑Substituted Xanthines as Xanthine Oxidase Inhibitors

The compound serves as a validated hit for medicinal chemistry programmes targeting xanthine oxidase. Its micromolar Ki (3.43 µM) against human XO [1] and the presence of a basic 2‑ethylpiperidine side chain provide a starting point for systematic variation of the C8 amine to improve potency and selectivity. Unlike isbufylline, this scaffold already shows reproducible XO inhibition, making it a suitable template for library synthesis.

Dual‑Pharmacophore Probe for PDE and XO Activity

The molecule retains the 1,3‑dimethyl‑7‑isobutylxanthine core that confers PDE inhibition in the parent isbufylline, while the C8 substituent introduces XO activity [1]. Researchers investigating the interplay between cAMP/cGMP signalling and uric acid production can use this compound as a dual‑readout tool, reducing the number of agents required in cocktail experiments.

Mechanistic Studies of Mixed‑Type XO Inhibition

The mixed‑type competitive inhibition mechanism distinguishes this compound from the purely competitive or suicide‑based mechanisms of clinically approved XO inhibitors [1]. Enzymology laboratories studying inhibitor binding modes under varying substrate concentrations can employ this compound as a reference mixed‑type ligand.

Quote Request

Request a Quote for 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.